(3Z)-1-(morpholin-4-ylmethyl)-3-(pyridin-3-ylimino)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-1-(morpholin-4-ylmethyl)-3-(pyridin-3-ylimino)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(morpholin-4-ylmethyl)-3-(pyridin-3-ylimino)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Pyridine Group: The pyridine group can be introduced through a coupling reaction, such as the Suzuki or Heck coupling.
Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-1-(morpholin-4-ylmethyl)-3-(pyridin-3-ylimino)-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicine, indole derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3Z)-1-(morpholin-4-ylmethyl)-3-(pyridin-3-ylimino)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, and thereby affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets (3Z)-1-(morpholin-4-ylmethyl)-3-(pyridin-3-ylimino)-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)-3-pyridin-3-yliminoindol-2-one |
InChI |
InChI=1S/C18H18N4O2/c23-18-17(20-14-4-3-7-19-12-14)15-5-1-2-6-16(15)22(18)13-21-8-10-24-11-9-21/h1-7,12H,8-11,13H2 |
InChI Key |
HHZWQVXOJUKEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=NC4=CN=CC=C4)C2=O |
Origin of Product |
United States |
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